Cas no 878273-33-7 ((2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
-
- L-Phenylalanine, 4-chloro-N-[(2-propenyloxy)carbonyl]-
- (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
- (2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
- 878273-33-7
- EN300-28286752
-
- MDL: MFCD34626525
- インチ: InChI=1S/C13H14ClNO4/c1-2-7-19-13(18)15-11(12(16)17)8-9-3-5-10(14)6-4-9/h2-6,11H,1,7-8H2,(H,15,18)(H,16,17)/t11-/m0/s1
- InChIKey: WPVFVMBLTZZJDB-NSHDSACASA-N
計算された属性
- 精确分子量: 283.0611356Da
- 同位素质量: 283.0611356Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 327
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- XLogP3: 2.8
(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286752-5.0g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-28286752-0.5g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 0.5g |
$520.0 | 2023-09-08 | ||
Enamine | EN300-28286752-1g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 1g |
$541.0 | 2023-09-08 | ||
Enamine | EN300-28286752-0.25g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 0.25g |
$498.0 | 2023-09-08 | ||
Enamine | EN300-28286752-10.0g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-28286752-0.1g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 0.1g |
$476.0 | 2023-09-08 | ||
Enamine | EN300-28286752-1.0g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-28286752-2.5g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 2.5g |
$1063.0 | 2023-09-08 | ||
Enamine | EN300-28286752-0.05g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 0.05g |
$455.0 | 2023-09-08 | ||
Enamine | EN300-28286752-10g |
(2S)-3-(4-chlorophenyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid |
878273-33-7 | 10g |
$2331.0 | 2023-09-08 |
(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報
Introduction to (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7)
(2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of propanoic acid with a unique structure that includes a 4-chlorophenyl group and an allyl carbonate moiety. The chiral nature of this compound, specifically the (2S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.
The chemical structure of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is characterized by a carboxylic acid functional group, an amide linkage, and an allyl ether. These structural features contribute to its solubility properties and reactivity, making it an interesting candidate for various chemical and biological studies. The presence of the 4-chlorophenyl group adds to its hydrophobicity, which can influence its interaction with biological membranes and proteins.
Recent research has focused on the potential therapeutic applications of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid. Studies have shown that this compound exhibits anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, preliminary data suggest that it may have antiviral activity against certain viral strains, making it a promising lead for the development of new antiviral drugs.
In the context of drug discovery, the chiral nature of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is particularly important. Chirality can significantly affect the pharmacokinetics and pharmacodynamics of a drug, leading to differences in efficacy and safety profiles between enantiomers. Therefore, understanding the specific properties of the (2S) enantiomer is crucial for optimizing its therapeutic potential.
The synthesis of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has been reported using various methodologies. One common approach involves the coupling of a protected amino acid with an allyl chloroformate derivative, followed by deprotection and purification steps. The use of chiral auxiliaries or catalysts can help achieve high enantiomeric purity, which is essential for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid in human subjects. Early results from phase I trials have shown promising safety profiles, with no significant adverse effects reported at therapeutic doses. Further studies are needed to fully understand its pharmacological properties and potential side effects.
In addition to its therapeutic applications, (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid has also been studied for its use as a chemical probe in biological research. Its unique structure allows it to interact with specific protein targets, making it a valuable tool for investigating cellular processes and signaling pathways. This application has led to new insights into the mechanisms underlying various diseases and has opened up new avenues for drug discovery.
The environmental impact of (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is another area of ongoing research. While initial studies suggest that it has low toxicity to aquatic organisms, more comprehensive assessments are needed to ensure its safe use in pharmaceutical products and other applications.
In conclusion, (2S)-3-(4-chlorophenyl)-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid (CAS No. 878273-33-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and chiral configuration make it an intriguing candidate for further investigation into its therapeutic applications and biological activities. As research continues to advance, this compound may play a pivotal role in the development of new treatments for various diseases.
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